molecular formula FeH2O4S B140709 Iron dextran CAS No. 9004-66-4

Iron dextran

Cat. No. B140709
CAS RN: 9004-66-4
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Description

Iron dextran is a complex of iron and dextran, a polysaccharide derived from glucose, which is used as a source of iron in a variety of applications. It has been used in various medical and industrial applications for many years, and is an important component of many pharmaceuticals, foods, and other products. This compound is used to treat iron deficiency anemia, as well as to provide iron for industrial processes such as water treatment and welding. It is also used in laboratory experiments to study the effects of iron on various biochemical and physiological processes.

Scientific Research Applications

Biomedical Applications and Effects

Iron oxide nanoparticles (IONPs) coated with dextran have been extensively used in various biomedical applications, including hyperthermia treatments, stem cell therapies, cell labeling, and imaging modalities. The biocompatibility and cytotoxic effects of IONPs in biomedical applications have been a subject of research, particularly focusing on their interactions with endothelial cells. Studies have shown that both citric acid and dextran-coated particles are largely internalized by human umbilical vein endothelial cells (HUVECs) through endocytosis, which contributes to cell death, possibly through apoptosis. This indicates the importance of understanding nanoparticle-cell interactions in tumor therapy applications involving IONPs as thermo/chemoembolization agents (Wu, Tan, Mao, & Zhang, 2010).

Iron Complexes for Anemia Treatment

The synthesis and production of dextran-based iron preparations have been pursued to improve pharmacological performance. These preparations are used in both human and veterinary medicine for the prevention and therapy of sideropenic anemia. Research has focused on developing polynuclear iron(III) complexes with oligosaccharides like inulin and pullulan, which have potential applications for treating sideropenic anemia (Cakic & Nikolić, 2003).

MR Contrast Agents

Iron oxide nanoparticles, specifically monodisperse iron oxide nanoparticles (MION) with a dextran coating, have been used in magnetic resonance (MR) contrast agent research and clinical trials. The development of crosslinked iron oxides (CLIO) has further enhanced the stability and chemical properties of these nanoparticles, making them suitable for targeted MR contrast agents. This advancement opens up possibilities for using dextran-coated iron oxide nanoparticles in various clinical imaging and diagnostic applications (Wunderbaldinger, Josephson, & Weissleder, 2002).

Iron Deficiency Treatment in Dialysis

Ferumoxytol, a modified dextran with a carbohydrate core that tightly binds iron, was approved by the US FDA for treating iron deficiency in chronic kidney disease and end-stage renal disease patients. This formulation is notable for its ability to be administered in large doses as a short intravenous injection, significantly facilitating patient care (Rosner & Auerbach, 2011).

Safety and Hazards

Iron dextran is considered a respiratory sensitizer and may be harmful if inhaled . It is an irritant to skin and eyes, and a risk by skin sensitization cannot be excluded . Overdosing might result in acute iron toxicity, metabolic acidosis, and hemosiderosis .

Biochemical Analysis

Biochemical Properties

Iron dextran plays a significant role in biochemical reactions. It is involved in the transport of iron in the body, which is essential for various biological functions, including oxygen transport, DNA synthesis, and electron transport . This compound interacts with transferrin, a protein that binds and transports iron in the blood .

Cellular Effects

This compound influences various types of cells and cellular processes. It is crucial for the function of red blood cells, where it is involved in the production of hemoglobin, the protein that carries oxygen . This compound can also impact cell signaling pathways and gene expression, particularly those related to iron metabolism and homeostasis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to transferrin. Once this compound is administered, it is taken up by macrophages in the reticuloendothelial system. The iron is then released and binds to transferrin, which transports it to various tissues where it is needed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have indicated that after infusion, serum concentrations of dextran-bound iron are distributed almost entirely in the plasma, with removal limited to the reticulo-endothelial system at a constant rate .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to iron overload, which can cause toxicity and adverse effects. These effects are typically observed at doses much higher than those used in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is crucial for the heme synthesis pathway, where it provides the iron necessary for the production of heme, a component of hemoglobin .

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to transferrin. This protein carries iron in the blood to various tissues, including the liver, spleen, and bone marrow, where it is used or stored .

Subcellular Localization

The subcellular localization of this compound is primarily within the endosomes and lysosomes of cells. Here, iron is released from the complex and made available for use in various cellular processes .

properties

IUPAC Name

iron;sulfuric acid
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InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
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InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)O.[Fe]
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Molecular Formula

FeH2O4S
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Related CAS

16547-58-3, 10028-22-5 (Parent)
Record name Sulfuric acid, iron(2+) salt (1:?)
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Record name Sulfuric acid, iron salt (1:?)
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DSSTOX Substance ID

DTXSID80906016
Record name Sulfuric acid--iron (1/1)
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Molecular Weight

153.93 g/mol
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Physical Description

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5.
Record name IRON DEXTRAN
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection.
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Mechanism of Action

After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes.
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Color/Form

Dark brown, slightly viscous solution

CAS RN

9004-66-4, 10124-49-9, 7720-78-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does iron dextran deliver iron to the body?

A1: After intravenous or intramuscular administration, this compound is taken up by cells of the reticuloendothelial system, primarily macrophages in the liver, spleen, and bone marrow []. These macrophages break down this compound, releasing iron for utilization by the body.

Q2: What happens to the iron released from this compound?

A2: The released iron is incorporated into ferritin, the body’s iron storage protein, or used to synthesize hemoglobin, the protein in red blood cells responsible for oxygen transport [, ].

Q3: What is the molecular formula and weight of this compound?

A3: Due to the complex nature of this compound, a precise molecular formula and weight are not available. The compound consists of a variable number of ferric hydroxide (FeO(OH)) molecules complexed with a dextran polysaccharide backbone.

Q4: Can this compound be administered during hemodialysis?

A4: Research indicates minimal removal of this compound during hemodialysis with polysulfone or hemophane membrane dialyzers, suggesting that administration during hemodialysis is convenient and efficient [].

Q5: Is this compound stable in peritoneal dialysis bags?

A5: Further research is needed to confirm the stability of this compound in peritoneal dialysis bags at various concentrations and under different storage conditions [].

Q6: Does this compound exhibit catalytic activity?

A6: Currently, there is limited scientific evidence demonstrating direct catalytic properties of this compound itself. The compound primarily serves as an iron delivery system.

Q7: Have computational models been used to study this compound?

A7: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry could be employed to explore its structure-activity relationships and interaction with biological molecules.

Q8: Does the molecular weight of this compound affect its properties?

A8: Although specific SAR studies are not detailed in the provided research, it is known that lower molecular weight this compound preparations are associated with fewer adverse reactions compared to older, higher molecular weight formulations [].

Q9: What formulation strategies are used to improve this compound?

A9: Research describes a preparation method for this compound that focuses on enhancing its solubility in cold water and increasing iron content while minimizing ionic impurities [].

Q10: Are there specific SHE considerations for this compound?

A10: While not explicitly discussed in the provided research, as with any pharmaceutical compound, handling, manufacturing, and disposal of this compound should adhere to established Safety, Health, and Environmental (SHE) regulations.

Q11: How is this compound absorbed and distributed in the body?

A11: Following administration, this compound is gradually absorbed from the injection site []. Distribution studies in pregnant rhesus monkeys indicate that iron derived from this compound crosses the placental barrier and is found in various fetal tissues [].

Q12: How is this compound metabolized and excreted?

A12: this compound is primarily metabolized by macrophages of the reticuloendothelial system [, ]. Excretion of this compound itself is minimal, and excess iron is primarily regulated through controlled absorption rather than excretion.

Q13: Is this compound effective in treating anemia in chronic kidney disease patients?

A13: Studies demonstrate the effectiveness of both low molecular weight this compound and iron sucrose in correcting iron deficiency anemia in pre-dialysis CKD patients, though no significant difference was observed between the two treatments [].

Q14: Can this compound be used in animal models of disease?

A14: this compound is frequently used in animal research. Studies have explored its effects on:

  • Polymorphonuclear cell function in hemodialysis patients: Research shows this compound attenuates the function of these immune cells in hemodialysis patients [].
  • Iron overload in rats: this compound has been used to induce iron overload in rats to study potential protective effects of compounds like silymarin and deferoxamine [].
  • Anemia prevention in piglets: Studies demonstrate the effectiveness of this compound in preventing iron deficiency anemia in piglets [, ].

Q15: What are the potential adverse effects of this compound?

A15: While generally safe, this compound can cause side effects, including:

  • Hypersensitivity reactions: These can range from mild to severe, including anaphylaxis [, , ].
  • Local reactions: Pain, swelling, and staining at the injection site can occur [].
  • Iron overload: Excessive iron accumulation can damage organs if this compound is administered inappropriately [].

Q16: What safety measures are recommended when administering this compound?

A16: To mitigate risks associated with this compound administration, healthcare professionals should:

  • Administer a test dose: A smaller dose is often given before the full dose to assess for hypersensitivity reactions, particularly for this compound [].
  • Monitor for adverse reactions: Close observation is crucial, especially during and immediately after administration [].
  • Calculate dosage carefully: Avoid exceeding recommended dosages to prevent iron overload [, ].

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